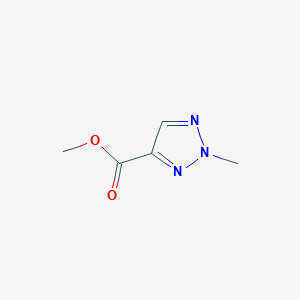

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

Vue d'ensemble

Description

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazole derivatives. These compounds are known for their versatility in chemical synthesis and applications across various fields due to their unique chemical structures and properties.

Synthesis Analysis

The synthesis of triazole derivatives like Methyl 1H-1,2,4-Triazole-3-carboxylate demonstrates the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of Ba(OH)2·8H2O, followed by oxidation and esterification, achieving an overall yield of 32% and purity of 98% (Xue Feng, 2005). Such methodologies could potentially be adapted for the synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.

Molecular Structure Analysis

The molecular and crystal structures of triazole derivatives have been extensively studied, revealing significant insights into their molecular geometry, bond lengths, and angles. For instance, the study on 4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate provides detailed structural information, indicating delocalization of π-electron density within the triazole ring and the formation of supramolecular chains in the solid state (N. Boechat et al., 2010).

Chemical Reactions and Properties

Triazole derivatives exhibit a range of chemical reactions due to the presence of reactive functional groups. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate leads to the formation of acetylated products, demonstrating the reactivity of these compounds towards various chemical modifications (Anetta Dzygiel et al., 2004).

Physical Properties Analysis

The physical properties of triazole derivatives, including thermal stability and kinetic parameters, can be determined through techniques like TG–DSC. Such analyses provide valuable information on the stability and decomposition patterns of these compounds under different conditions (Yinghao Zhang et al., 2016).

Chemical Properties Analysis

Triazole derivatives have been explored for their potential applications in various fields, including their use as ligands for catalysis. The synthesis of a methyl 1H-1,2,3-triazole-4-carboxylate gold(I) complex demonstrates the ability of these compounds to act as efficient catalysts in organic reactions, highlighting their valuable chemical properties (Wenkang Hu et al., 2019).

Applications De Recherche Scientifique

Triazoles are nitrogen-containing heterocyclic compounds that have found broad applications in various scientific fields . Here are some general applications of triazoles:

-

Pharmacology : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

-

Organic Synthesis : Triazoles are used in organic synthesis due to their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

-

Polymer Chemistry : Triazoles have found applications in polymer chemistry .

-

Supramolecular Chemistry : Triazoles are used in supramolecular chemistry .

-

Fluorescent Imaging : Triazoles are used in fluorescent imaging .

-

Materials Science : Triazoles are used in materials science .

-

Pharmaceuticals : Triazole is a component of several pharmaceuticals such as the cephalosporin antibiotic cefatrizine; tazobactam, which broadens the spectrum of certain antibiotics; and carboxyamidotriazole, a calcium channel blocker that may be useful to combat cancer . Other well-known pharmacophores that possess the 1,2,3-triazole motif include the anticancer medication carboxyamidotriazole, the wide-spectrum cephalosporin antibiotic cefatrizine, the β-lactam antibiotic tazobactam, and the anticonvulsant drug Rufinamide .

-

Organocatalysis : Triazoles are also important in organocatalysis .

-

Agrochemicals : Triazoles have applications in agrochemicals .

-

Fluorescent Imaging : Triazoles are used in fluorescent imaging .

-

Materials Science : Triazoles are used in materials science .

-

Pharmaceuticals : Triazole is a component of several pharmaceuticals such as the cephalosporin antibiotic cefatrizine; tazobactam, which broadens the spectrum of certain antibiotics; and carboxyamidotriazole, a calcium channel blocker that may be useful to combat cancer . Other well-known pharmacophores that possess the 1,2,3-triazole motif include the anticancer medication carboxyamidotriazole, the wide-spectrum cephalosporin antibiotic cefatrizine, the β-lactam antibiotic tazobactam, and the anticonvulsant drug Rufinamide .

-

Organocatalysis : Triazoles are also important in organocatalysis .

-

Agrochemicals : Triazoles have applications in agrochemicals .

-

Fluorescent Imaging : Triazoles are used in fluorescent imaging .

-

Materials Science : Triazoles are used in materials science .

Propriétés

IUPAC Name |

methyl 2-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-6-3-4(7-8)5(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEGGJDFEGULIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547678 | |

| Record name | Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |

CAS RN |

105020-39-1 | |

| Record name | Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

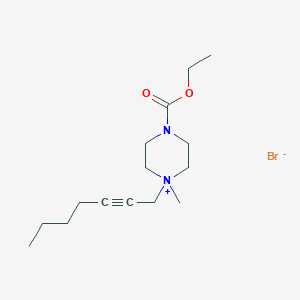

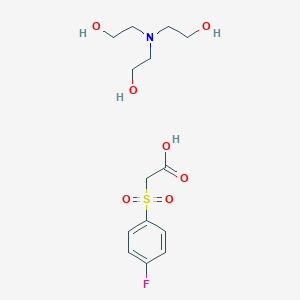

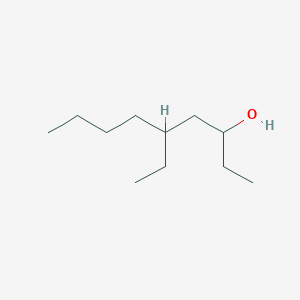

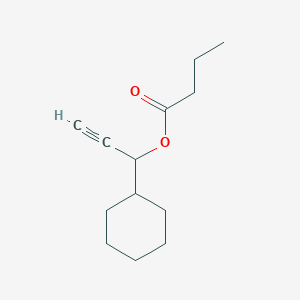

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)

![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)

![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)